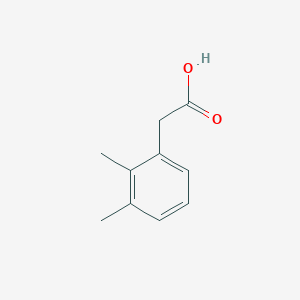

2,3-Dimethylphenylacetic acid

Overview

Description

2,3-Dimethylphenylacetic acid is a chemical compound that is related to a series of compounds with potential pharmacological properties. While the provided papers do not directly discuss 2,3-dimethylphenylacetic acid, they do provide insights into similar compounds and their derivatives, which can be useful in understanding the chemical behavior and potential applications of 2,3-dimethylphenylacetic acid.

Synthesis Analysis

The synthesis of related compounds, such as organotin carboxylates of 2-(2,3-dimethylphenyl)aminobenzoic acid, has been reported using multinuclear NMR data for structure determination in non-coordinating solvents . Additionally, derivatives of 2-amino-3-benzoylphenylacetic acid have been synthesized and evaluated for their pharmacological activities . These studies suggest that the synthesis of 2,3-dimethylphenylacetic acid and its derivatives could follow similar methodologies, potentially involving the use of NMR for structural analysis and optimization of reaction conditions for desired pharmacological properties.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2,3-dimethylphenylacetic acid has been investigated using spectroscopic methods and computational chemistry. For instance, the molecular structure and vibrational frequencies of 2-[(2,3-dimethylphenyl)amino]benzoic acid were calculated using DFT methods, and the results were compared with experimental data . This approach could be applied to 2,3-dimethylphenylacetic acid to gain insights into its molecular structure and vibrational properties.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of 2,3-dimethylphenylacetic acid, they do discuss the reactivity of similar compounds. For example, 2,7-dimethyl-3,8-dinitrodipyrazolo[1,5-a:1',5'-d]pyrazine-4,9-dione and 2,5-dimethyl-1H-pyrrole-3,4-dicarbaldehyde have been used as derivatization reagents for amino acids in HPLC analysis . These studies highlight the potential for 2,3-dimethylphenylacetic acid to participate in derivatization reactions or other chemical transformations that could be relevant for analytical or synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to 2,3-dimethylphenylacetic acid have been characterized through various spectroscopic and computational techniques. Quantum chemical computations, molecular docking, and vibrational spectroscopic analysis have been used to study the properties of 2-[(2,3-dimethylphenyl)amino]benzoic acid, including its non-linear optical properties and reactivity sites . These methods could be employed to analyze the physical and chemical properties of 2,3-dimethylphenylacetic acid, providing valuable information on its potential applications in material science or as a pharmacological agent.

Scientific Research Applications

Herbicide Formulation and Soil Interaction

Research has shown that 2,3-Dimethylphenylacetic acid is a component in the formulation of various herbicides. For instance, a study by Wilson, Geronimo, and Armbruster (1997) explored the dissipation of 2,4-Dichlorophenoxyacetic acid (a herbicide related to 2,3-Dimethylphenylacetic acid) in soil, demonstrating its environmental interaction when used in agricultural practices (Wilson et al., 1997).

Metabolic Pathways in Plants

Research on the metabolic pathways of similar compounds in plants has been conducted. Hamburg et al. (2001) investigated the degradation of 2,4-dichlorophenoxyacetic acid in various crops, providing insights into the metabolic processes in plants and the environmental fate of such compounds (Hamburg et al., 2001).

Antimicrobial Activity

A study by Danish et al. (1997) on organotin carboxylates of 2-(2,3-dimethylphenyl)aminobenzoic acid revealed these compounds' high activity against various bacteria and fungi. This suggests potential applications of 2,3-Dimethylphenylacetic acid derivatives in antimicrobial research (Danish et al., 1997).

Cell Division Control in Plants

The control of cell division in plants has also been a topic of research. Leguay and Guern (1977) studied the influence of 2,4-Dichlorophenoxyacetic acid on cell division in suspension-cultured Acer pseudoplatanus cells, providing a model for understanding how similar compounds like 2,3-Dimethylphenylacetic acid might affect plant growth (Leguay & Guern, 1977).

Corrosion Inhibition

In the field of materials science, derivatives of 2,3-Dimethylphenylacetic acid have been evaluated for their effectiveness as corrosion inhibitors. Lgaz et al. (2019) conducted experiments to determine the adsorption mechanism of these compounds on steel surfaces, highlighting their potential in mitigating steel dissolution (Lgaz et al., 2019).

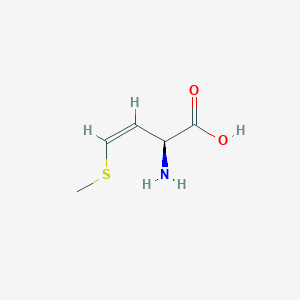

Enantioseparation in Chemistry

The compound's derivatives have been used in chiral stationary phases for enantioseparation, a critical process in stereochemistry. Ilisz et al. (2009) reported on the application of derivatives in liquid chromatographic enantioseparation of unusual beta-amino acids (Ilisz et al., 2009).

Synthesis Methods

Research into the synthesis methods of related compounds has also been conducted. For example, Abbott and Smith (1949) explored the chemical preparation of homogentisic acid, which shares a similar chemical structure with 2,3-Dimethylphenylacetic acid (Abbott & Smith, 1949).

Safety And Hazards

2,3-Dimethylphenylacetic acid can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, or if inhaled, specific first-aid measures should be taken .

properties

IUPAC Name |

2-(2,3-dimethylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c1-7-4-3-5-9(8(7)2)6-10(11)12/h3-5H,6H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMPNBNGNPLXMOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30608876 | |

| Record name | (2,3-Dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethylphenylacetic acid | |

CAS RN |

30981-98-7 | |

| Record name | (2,3-Dimethylphenyl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30608876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

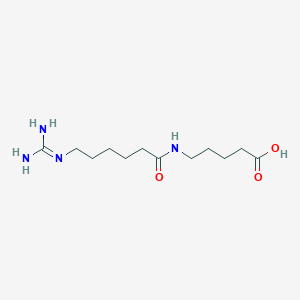

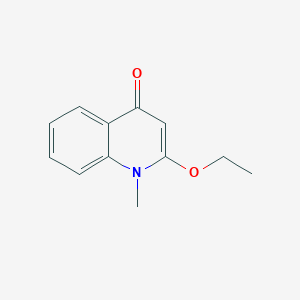

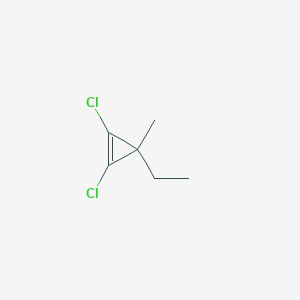

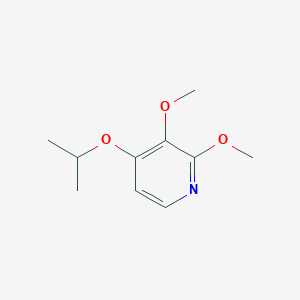

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Cyclopropanecarboxylic acid, 1-[[(1-methylethoxy)carbonyl]amino]-, methyl ester (9CI)](/img/structure/B136535.png)

![Cyclopropanecarboxylic acid, 2-oxiranyl-, methyl ester, [1R-[1alpha,2alpha(S*)]]-(9CI)](/img/structure/B136538.png)

![2-(4-Aminophenyl)-6-tert-butyl-1h-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B136542.png)